4-[(Hydrazinecarbonyl)amino]benzoic acid
Description
4-[(Hydrazinecarbonyl)amino]benzoic acid is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . This compound is characterized by the presence of a hydrazinecarbonyl group attached to an amino-substituted benzoic acid. It is primarily used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
4-(hydrazinecarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSULKMQGLJLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632234 | |
| Record name | 4-[(Hydrazinecarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73469-95-1 | |
| Record name | 4-[(Hydrazinecarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50632234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Hydrazinecarbonyl)amino]benzoic acid can be synthesized through various methods. One common approach involves the reaction of a suitably protected 4-aminobenzoic acid derivative with a hydrazine-containing acylating agent. The reaction typically takes place in a solvent such as benzene at room temperature, followed by purification using column chromatography with a mobile phase of dichloromethane and methanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Hydrazinecarbonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-aminobenzoic acid (PABA), also known as para-aminobenzoic acid, is an aromatic compound with the molecular formula . PABA is an essential nutrient for many human pathogens but is dispensable for humans . Derivatives of PABA exhibit diverse biological activities, including anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
Synthesis of 4-[(Hydrazinecarbonyl)amino]benzoic acid Derivatives
Several methods exist for synthesizing 4-aminobenzoic acid derivatives. Some approaches include:
- Schiff Bases: Reacting p-aminobenzoic acid with reported aldehydes and ketones using HCl and methanol .
- Derivatives of 2-, 3-, and 4-aminobenzoic acid: Adding aromatic halides to a stirred solution of aminobenzoic acids in pyridine .
- 4-aminobenzohydrazide compounds: Reacting 4-aminobenzoate with hydrazine in the presence of ethanol under reflux .
- Hydrazine carboxamido benzoic acid derivatives: Reacting the carbamate ester of PABA with formate under alkaline conditions in a solution of 1,4-dioxane and water to form ethoxycarbonylamino benzoic acid. Further reaction of the synthesized compound yields hydrazine carboxamide benzoic acid derivatives .
Pharmaceutical Applications
- Antimicrobial Agents: PABA derivatives have demonstrated antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus, moderate antimycobacterial activity, and broad-spectrum antifungal properties .
- sEH Inhibitors: 4-benzamidobenzoic acid hydrazide derivatives are developed as soluble epoxide hydrolase (sEH) inhibitors for treating hypertension, vascular inflammation, pain, and other cardiovascular-related diseases .
- Anticancer Activity: PABA analogs exhibit anticancer activity against various cancer cell lines . For instance, one compound showed a better IC50 than pemetrexed on A549 cells and induced a significant apoptosis rate . Several novel imidazo[4,5-b]pyridine derivatives also showed activity against MCF-7 and HCT116 cell lines .
Other Applications
- Specialty Azo Dyes and Crosslinking Agents: PABA can be converted into specialty azo dyes and crosslinking agents .
- Biodegradable Pesticides: PABA is used as a biodegradable pesticide .
- Synthesis of Pharmaceutical Intermediates: Derivatives of 4-amino-1-cyclohexanecarboxylic acid are useful intermediates in synthesizing optically active compounds and active pharmaceutical ingredients such as Janus kinase inhibitors .
Mechanism of Action
The mechanism of action of 4-[(Hydrazinecarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid:
4-Amino-5-chloro-2-methoxyl benzoic acid: Another derivative of benzoic acid with different substituents.
Uniqueness
4-[(Hydrazinecarbonyl)amino]benzoic acid is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and biological activity compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
4-[(Hydrazinecarbonyl)amino]benzoic acid, also known by its CAS number 73469-95-1, is a compound of significant interest due to its unique hydrazinecarbonyl functional group, which imparts distinct chemical reactivity and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and various biological effects supported by recent research findings.
Chemical Structure and Properties
Molecular Formula : C₈H₉N₃O₃
Molecular Weight : 195.18 g/mol
The compound is characterized by a benzoic acid backbone with a hydrazinecarbonyl substituent, which enhances its reactivity and biological potential. Its synthesis typically involves the reaction of a protected derivative of 4-aminobenzoic acid with a hydrazine-containing acylating agent in organic solvents such as benzene.
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity, disrupt cellular processes, and potentially lead to apoptosis in targeted cells. The hydrazinecarbonyl group is particularly reactive, allowing for various interactions that can modulate biological pathways .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this structure have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.62 µM to 62.5 µM .
Anticancer Properties
The anticancer potential of this compound has been investigated extensively. In vitro studies indicate that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one study reported IC₅₀ values of 12.93 µM and 11.52 µM against these cell lines, respectively . The compound's mechanism involves targeting specific receptors like VEGFR-2, which are overexpressed in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydrazone derivatives against resistant bacterial strains. Among these, compounds containing the hydrazinecarbonyl group exhibited superior activity compared to standard antibiotics .
- Antitumor Activity : Another investigation focused on the cytotoxic effects of this compound derivatives on HepG2 liver cancer cells. The results indicated significant cytotoxicity with IC₅₀ values below 15 µM, suggesting strong potential for therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC₅₀) |
|---|---|---|---|
| 4-Aminobenzoic Acid | Structure | Moderate | Not specified |
| This compound | Structure | High | <15 µM |
| 4-Amino-5-chloro-2-methoxyl benzoic acid | Structure | Low | >20 µM |
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(Hydrazinecarbonyl)amino]benzoic acid, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically starts with 4-aminobenzoic acid (PABA). Ethyl 4-aminobenzoate is first synthesized via esterification with ethanol and concentrated sulfuric acid. Hydrazine hydrate is then refluxed with the ester in ethanol to yield 4-aminobenzoic acid hydrazide. Finally, condensation with carbonyl-containing reagents (e.g., aromatic aldehydes or isocyanates) under acidic conditions (e.g., glacial acetic acid) forms the hydrazinecarbonyl derivative. Yield optimization involves controlling stoichiometry, reaction time (e.g., 3–24 hours), and solvent polarity. Purity is monitored via TLC and confirmed by HPLC .
Q. How can researchers validate the purity and structural integrity of synthesized this compound derivatives?
Methodological Answer: Purity is assessed using TLC (silica gel plates, UV visualization) and HPLC (reverse-phase C18 columns with UV detection). Structural characterization employs:
- FT-IR : Confirming N-H (3200–3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and C-N (1250–1350 cm⁻¹) stretches.
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm).
- LC-MS : Determines molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in hydrazinecarbonyl derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:
- Growing crystals via slow evaporation (e.g., ethanol/water mixtures).
- Solving phase problems using direct methods (SHELXS) or experimental phasing (SHELXC/D/E).
- Refining hydrogen bonding networks (e.g., N–H⋯O interactions) to confirm hydrazide conformation. Lattice energy calculations (DFT) may validate stability .
Q. How do structural modifications (e.g., sulfonyl or halogen substituents) influence the bioactivity of this compound analogs?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
- Synthesis : Introducing substituents (e.g., 4-chlorophenyl, sulfonyl groups) via reactions with sulfonyl chlorides or halogenated aldehydes.
- Bioassays : Testing antimicrobial activity (MIC assays against S. aureus or E. coli) or enzyme inhibition (e.g., carbonic anhydrase).
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities to target proteins (e.g., dihydrofolate reductase). Electron-withdrawing groups (e.g., -NO₂) often enhance activity by improving target interaction .
Q. What mechanistic insights explain the oxygen-dependent interactions of ruthenium-based complexes with this compound in photodynamic therapy?
Methodological Answer: In photoactivated chemotherapy, UV-Vis spectroscopy and cyclic voltammetry track ligand exchange dynamics. Under hypoxia:
- Ru(II) complexes remain inert, minimizing off-target effects.
- Upon irradiation, singlet oxygen (¹O₂) generation promotes ligand dissociation, releasing the bioactive hydrazide.
- Mechanistic validation uses ESR spin trapping for ¹O₂ detection and HPLC-MS to monitor photoproducts .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of hydrazinecarbonyl derivatives?
Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, bacterial strain variability). Mitigation strategies include:
- Standardizing protocols (CLSI guidelines for antimicrobial testing).
- Replicating studies with orthogonal assays (e.g., time-kill curves alongside MICs).
- Analyzing substituent effects via multivariate regression to isolate structural contributors to activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
